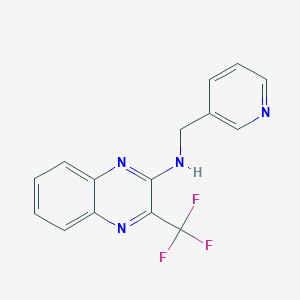

N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine

Description

N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine (CAS: 321433-77-6) is a heterocyclic compound featuring a quinoxaline backbone substituted with a trifluoromethyl group at position 3 and a 3-pyridinylmethylamine moiety at position 2. Quinoxaline derivatives are known for their diverse applications in medicinal chemistry and agrochemicals due to their electron-deficient aromatic systems, which enhance interactions with biological targets . The trifluoromethyl group in this compound likely contributes to increased metabolic stability and lipophilicity, a common trait in bioactive molecules .

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)quinoxalin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4/c16-15(17,18)13-14(20-9-10-4-3-7-19-8-10)22-12-6-2-1-5-11(12)21-13/h1-8H,9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGHNCVZUOAKSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)NCC3=CN=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301189355 | |

| Record name | N-(3-Pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321433-77-6 | |

| Record name | N-(3-Pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321433-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine typically involves the formation of the quinoxaline core followed by the introduction of the trifluoromethyl and pyridinylmethyl groups. One common method involves the condensation of an o-phenylenediamine derivative with a suitable diketone to form the quinoxaline core. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide and a radical initiator . The pyridinylmethyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors for safer and more efficient reactions, as well as the development of greener and more sustainable processes .

Chemical Reactions Analysis

Types of Reactions

N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine can undergo various types of chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to modify the quinoxaline core.

Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the quinoxaline core or the pyridinylmethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, titanium silicalite (TS-1) as a catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxalines depending on the reagents and conditions used.

Scientific Research Applications

Cancer Treatment

The compound has shown promise as a therapeutic agent in treating various types of cancer. Specifically, it has been linked to the inhibition of PI3K pathways, which are frequently overactive in cancer cells. Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis (programmed cell death) in malignant cells.

- Case Study : A study highlighted the effectiveness of quinoxaline derivatives as PI3K inhibitors, demonstrating their potential in treating cancers such as breast cancer and glioblastoma . The study indicated that these compounds could selectively target cancerous cells while sparing normal cells, thus minimizing side effects.

Neurological Disorders

Research has also explored the neuroprotective effects of N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine. Its ability to modulate neurotropic factors suggests potential applications in treating neurodegenerative diseases.

- Case Study : In a recent investigation into neurotropic activity, derivatives similar to N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine were found to enhance neurite outgrowth in neuronal cultures, indicating a potential role in promoting neuronal regeneration . This suggests that such compounds could be beneficial in conditions like polyneuropathy or after nerve injuries.

Comparative Data Table

Mechanism of Action

The mechanism of action of N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The quinoxaline core can interact with nucleic acids and proteins, potentially inhibiting their function and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine with structurally analogous compounds, focusing on molecular features and inferred applications:

Structural and Functional Differences

- Quinoxaline vs. Pyridine/Pyrrolidine Backbones: The quinoxaline core in the target compound provides a planar, aromatic system ideal for π-π stacking in enzyme binding, whereas pyridine derivatives (e.g., 3-nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-4-amine) offer simpler structures for synthetic intermediates . Pyrrolidine-based compounds (e.g., [1-(3-fluorophenyl)pyrrolidin-3-yl]methylamine) exhibit conformational flexibility, advantageous for central nervous system (CNS) drug design .

- Trifluoromethyl Group: All listed compounds incorporate trifluoromethyl groups, which enhance resistance to oxidative metabolism. However, the position varies—e.g., the target compound’s trifluoromethyl group is on the quinoxaline ring, while fluazinam (from ) has it on a nitro-substituted benzene ring, contributing to its fungicidal activity .

Hypothesized Bioactivity

- Agrochemical Potential: The structural similarity to fluazinam (a known fungicide) suggests that the target compound may act as a pesticide, possibly targeting mitochondrial complex II in fungi .

- Pharmaceutical Applications : The pyridinylmethyl group in the target compound may facilitate interactions with kinase enzymes, a common target in anticancer drug development .

Biological Activity

N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine is a compound of significant interest due to its potential biological activities, particularly in the realms of neuropharmacology and oncology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C15H11F3N4

- Molar Mass : 304.27 g/mol

- Density : 1.402 g/cm³ (predicted)

- Boiling Point : 419.9 °C (predicted)

- pKa : 4.72 (predicted) .

Research indicates that N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine interacts with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in inflammatory processes. The compound has been shown to exhibit agonistic activity towards certain adrenergic and cannabinoid receptors, suggesting a multifaceted mechanism of action that could impact neurotropic effects and anti-inflammatory responses.

Neurotropic Effects

In vitro studies have demonstrated that this compound stimulates neurite outgrowth in neuronal cultures, which is indicative of neurotropic activity. For instance, at a concentration of 10 μM, it significantly enhanced neurite outgrowth without exhibiting toxicity to neurons . This effect is crucial for potential applications in treating neurodegenerative diseases or injuries.

Antitumor Properties

The compound's structural analogs have been studied for their antitumor efficacy. For example, derivatives featuring similar quinoxaline structures have shown promising results against various human carcinoma cell lines, indicating that modifications to the molecular structure can enhance anticancer properties .

Study 1: Neurotropic Activity

A study on the neurotropic effects of related compounds revealed that N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine promotes neurite outgrowth in PC12 cells, a common model for neuronal differentiation. The compound was tested alongside nerve growth factor (NGF), showing a synergistic effect that suggests it may enhance the regenerative capacity of neurons during neuropathic conditions .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxicity of quinoxaline derivatives against multi-drug resistant cancer cell lines. The results indicated that compounds with similar frameworks to N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine exhibited significant inhibitory effects on cell proliferation, providing insights into its potential as an anticancer agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H11F3N4 |

| Molar Mass | 304.27 g/mol |

| Density | 1.402 g/cm³ |

| Boiling Point | 419.9 °C |

| pKa | 4.72 |

| Neurotropic Effect (10 μM) | Significant neurite outgrowth |

| Antitumor Activity | Effective against cancer cell lines |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-pyridinylmethyl)-3-(trifluoromethyl)-2-quinoxalinamine, and how can yield optimization be achieved?

- Methodology : Solvent-free synthesis under microwave or thermal conditions is preferred to reduce environmental impact and improve efficiency. For example, analogous trifluoromethyl-containing anilines were synthesized via condensation reactions between 3-(trifluoromethyl)aniline and substituted aldehydes under solvent-free conditions, achieving yields up to 93% . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reactants.

- Characterization : Confirm product purity via HPLC and structural elucidation using FT-IR, NMR, and mass spectrometry. Single-crystal X-ray diffraction (SC-XRD) is critical for verifying stereochemistry and molecular packing .

Q. What are the primary biological activities investigated for this compound?

- Screening Protocols : Initial antimicrobial activity testing against Gram-positive/negative bacteria and fungi using agar diffusion or microdilution assays. Anticancer potential is evaluated via cytotoxicity assays (e.g., MTT) on cancer cell lines .

- Data Interpretation : Compare results to positive controls (e.g., ciprofloxacin for antimicrobial studies) and calculate IC50 values for dose-response relationships .

Q. What safety precautions are essential when handling this compound?

- Hazard Mitigation : Wear PPE (gloves, goggles, lab coat) due to acute toxicity and skin/eye irritation risks. Use fume hoods to avoid inhalation of aerosols .

- Emergency Procedures : For spills, employ absorbent materials and avoid dust generation. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- DFT Applications : Calculate molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites. Compare computational results with experimental spectral data (e.g., UV-Vis) to validate accuracy .

- Reactivity Insights : Simulate reaction pathways for derivatization (e.g., substitution at the quinoxaline ring) to prioritize synthetic targets .

Q. How do structural modifications (e.g., substituent variation) influence biological activity?

- SAR Studies : Synthesize analogs with substituents like halogens or methoxy groups on the pyridine/quinoxaline rings. Test against enzyme targets (e.g., kinases) using fluorescence polarization assays .

- Data Analysis : Use clustering algorithms or multivariate regression to correlate substituent electronic effects (Hammett constants) with bioactivity .

Q. What strategies resolve contradictions in antimicrobial activity data across studies?

- Variable Control : Standardize assay conditions (e.g., inoculum size, incubation time) to minimize variability. Cross-validate results using multiple strains and independent labs .

- Mechanistic Studies : Probe membrane disruption via fluorescence dye leakage assays or reactive oxygen species (ROS) generation measurements to clarify mode of action .

Q. How can crystallographic data inform formulation strategies for this compound?

- Polymorphism Screening : Perform SC-XRD to identify stable crystalline forms. Use differential scanning calorimetry (DSC) to assess thermal stability and solubility profiles .

- Co-crystallization : Explore co-crystals with carboxylic acids (e.g., succinic acid) to enhance bioavailability .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

| Technique | Expected Signals | Reference |

|---|---|---|

| ¹H NMR | Pyridine protons: δ 8.5–9.0 ppm; CF3 group: singlet at δ 4.2–4.5 ppm | |

| FT-IR | C-F stretch: 1100–1250 cm⁻¹; C=N (quinoxaline): 1600–1650 cm⁻¹ | |

| HRMS | [M+H]⁺ m/z calculated for C15H10F3N4: 307.0861 |

Table 2 : Optimization Parameters for Solvent-Free Synthesis

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes rate |

| Reaction Time | 2–4 hours | Balances purity |

| Molar Ratio | 1:1.2 (amine:aldehyde) | Reduces side products |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.